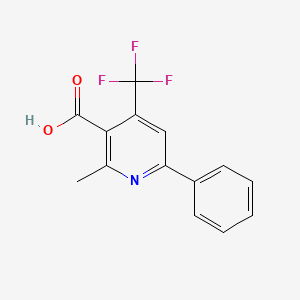

2-Methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid

CAS No.:

Cat. No.: VC17869222

Molecular Formula: C14H10F3NO2

Molecular Weight: 281.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H10F3NO2 |

|---|---|

| Molecular Weight | 281.23 g/mol |

| IUPAC Name | 2-methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C14H10F3NO2/c1-8-12(13(19)20)10(14(15,16)17)7-11(18-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,19,20) |

| Standard InChI Key | WXDSIRFNZAWBOD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C(=O)O |

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

The compound’s molecular formula is C₁₄H₁₀F₃NO₂, with a molecular weight of 281.23 g/mol. Its IUPAC name, 2-methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carboxylic acid, reflects the pyridine backbone substituted at three positions:

-

Position 2: Methyl group (-CH₃)

-

Position 4: Trifluoromethyl group (-CF₃)

-

Position 6: Phenyl group (-C₆H₅)

The carboxylic acid moiety at position 3 introduces polarity, while the trifluoromethyl and phenyl groups enhance lipophilicity, potentially influencing membrane permeability and target binding.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀F₃NO₂ |

| Molecular Weight | 281.23 g/mol |

| IUPAC Name | 2-methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carboxylic acid |

| Key Functional Groups | Carboxylic acid, trifluoromethyl, phenyl, methyl |

Crystallographic and Conformational Insights

While no crystal structure data exists specifically for 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid, studies on analogous trifluoromethyl-substituted nicotinic acids reveal critical structural trends. For example, 4-(trifluoromethyl)nicotinic acid crystallizes in a monoclinic system (P2₁/c) with unit cell dimensions a = 6.4488 Å, b = 14.922 Å, and c = 7.7868 Å . The trifluoromethyl group in such structures adopts a planar conformation due to resonance effects, while hydrogen bonding between carboxylic acid groups facilitates dimer formation . These observations suggest that the target compound may exhibit similar packing behaviors and intermolecular interactions.

Synthetic Methodologies and Challenges

Existing Routes for Nicotinic Acid Derivatives

Synthesis of trifluoromethyl-substituted nicotinic acids typically involves multi-step reactions, including:

-

Condensation Reactions: Ethyl acetoacetate and ammonium carbamate form β-enamino esters, which undergo cyclization with electrophilic partners .

-

One-Pot Cyclizations: For example, ethyl 4-chloro-3-oxobutyrate reacts with trifluoromethyl enol ethers in acetic acid with ammonium acetate to yield nicotinate esters .

Hypothesized Synthesis for 2-Methyl-6-phenyl-4-(trifluoromethyl)nicotinic Acid

A plausible route could involve:

-

Step 1: Condensation of a phenyl-substituted enamine precursor with a trifluoromethyl ketone.

-

Step 2: Cyclization under acidic conditions to form the pyridine ring.

-

Step 3: Hydrolysis of the ester intermediate to the carboxylic acid.

Table 2: Comparative Yields in Analogous Syntheses

| Reaction Step | Yield (%) | Key Challenges |

|---|---|---|

| Enamine Formation | 85–90 | Byproduct formation |

| Cyclization | 60–70 | Incomplete ring closure |

| Ester Hydrolysis | 90–95 | Acid stability issues |

Patent data highlights that stepwise approaches using intermediates (e.g., enamines or keto-esters) improve yields compared to one-pot methods . For instance, isolating intermediates before cyclization reduces side reactions, achieving total yields up to 77.4% in related syntheses .

Applications and Future Directions

Pharmaceutical Intermediates

The compound’s structure positions it as a versatile intermediate for:

-

Antibacterial Agents: Functionalization at the carboxylic acid group (e.g., amidation) to create prodrugs.

-

Central Nervous System (CNS) Drugs: Leveraging lipophilicity for blood-brain barrier penetration.

Agrochemical Development

Fluorinated nicotinic acids are pivotal in herbicide design. For example, fluroxypyr intermediates rely on similar trifluoromethyl-pyridine scaffolds for activity .

Research Priorities

-

Synthetic Optimization: Developing catalytic, asymmetric methods to access enantiomerically pure forms.

-

Biological Screening: Evaluating inhibition of disease-relevant enzymes (e.g., cyclooxygenase, acetylcholinesterase).

-

Crystallographic Studies: Resolving the compound’s crystal structure to guide structure-based drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume